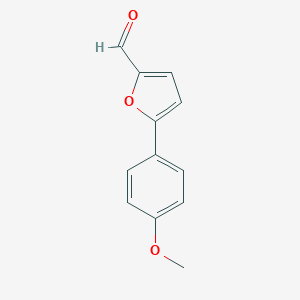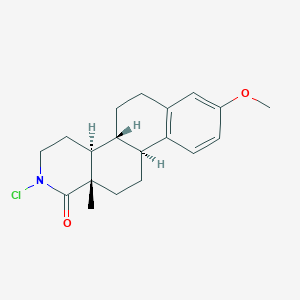
Cmaheo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cmaheo is a chemical compound that has been extensively researched for its potential therapeutic benefits. It is a complex molecule that has been found to have a wide range of effects on the body, including anti-inflammatory, analgesic, and neuroprotective properties. This compound has been the subject of numerous scientific studies, and its potential applications in medicine are still being explored.
Mecanismo De Acción
The mechanism of action of Cmaheo is complex and not yet fully understood. It is believed to work by modulating the activity of various signaling pathways in the body, including those involved in inflammation, pain, and cell survival. This compound has been shown to interact with a number of different receptors and enzymes, including those involved in the production of inflammatory cytokines and neurotransmitters.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. It has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the development of inflammatory disorders. This compound has also been shown to reduce pain and to protect against brain damage caused by stroke and other neurological conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Cmaheo in lab experiments is its well-established safety profile. It has been extensively studied in animals and humans, and its potential side effects and toxicity are well understood. Another advantage is its broad range of potential therapeutic applications, which makes it a valuable tool for researchers studying a variety of different diseases and conditions. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can make it difficult and expensive to obtain in large quantities.
Direcciones Futuras
There are many potential future directions for the study of Cmaheo. One area of interest is the development of new therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the exploration of the molecular mechanisms underlying the effects of this compound, which could lead to the development of new drugs and therapies. Overall, the research on this compound is still in its early stages, and there is much to be learned about this complex and fascinating compound.
Métodos De Síntesis
Cmaheo is a synthetic compound that can be produced through a variety of chemical reactions. The most common method involves the reaction of two precursor molecules, which are then subjected to a series of purification steps to obtain the final product. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
Cmaheo has been the subject of extensive scientific research, with studies conducted on both animals and humans. Its potential therapeutic applications include the treatment of inflammatory disorders, pain management, and neurodegenerative diseases. In animal studies, this compound has been shown to reduce inflammation and pain, and to protect against brain damage caused by stroke and other neurological conditions.
Propiedades
Número CAS |
114462-29-2 |
|---|---|
Fórmula molecular |
C19H24ClNO2 |
Peso molecular |
333.8 g/mol |
Nombre IUPAC |
(4aS,4bR,10bS,12aS)-2-chloro-8-methoxy-12a-methyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]isoquinolin-1-one |
InChI |
InChI=1S/C19H24ClNO2/c1-19-9-7-15-14-6-4-13(23-2)11-12(14)3-5-16(15)17(19)8-10-21(20)18(19)22/h4,6,11,15-17H,3,5,7-10H2,1-2H3/t15-,16-,17+,19+/m1/s1 |
Clave InChI |
IFCLUGMVWHEXEM-VXNCWWDNSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCN(C2=O)Cl)CCC4=C3C=CC(=C4)OC |
SMILES |
CC12CCC3C(C1CCN(C2=O)Cl)CCC4=C3C=CC(=C4)OC |
SMILES canónico |
CC12CCC3C(C1CCN(C2=O)Cl)CCC4=C3C=CC(=C4)OC |
Sinónimos |
CMAHEO N-chloro-3-methoxy-17-aza-homo-1,3,5(10)-estratrien-17-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





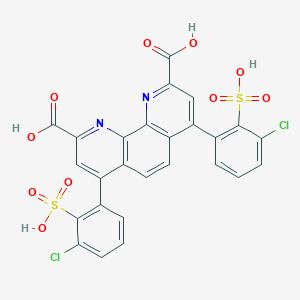
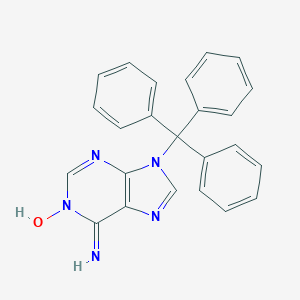
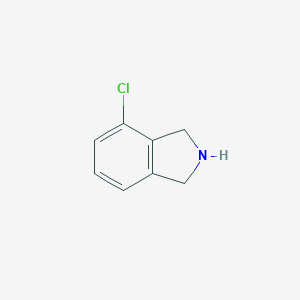


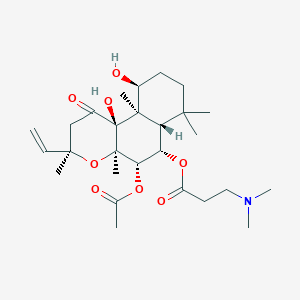
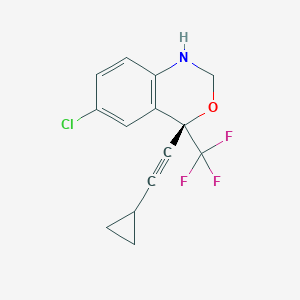
![Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate](/img/structure/B44260.png)
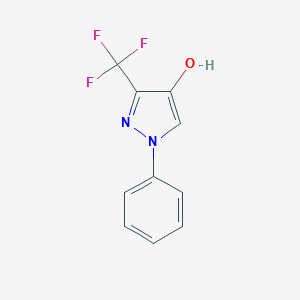
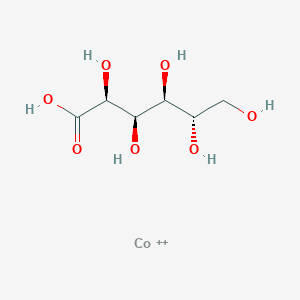
![(8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B44270.png)
